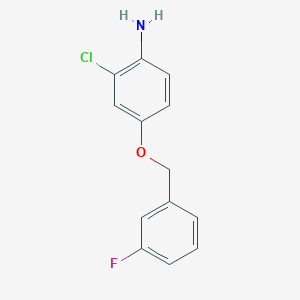

2-Chloro-4-(3-fluoro-benzyloxy)aniline

説明

Contextualization of Fluorinated Aniline (B41778) Derivatives in Chemical Synthesis and Medicinal Chemistry

Fluorinated aniline derivatives represent a cornerstone class of compounds in modern chemical research. The strategic incorporation of fluorine into organic molecules is a widely employed tactic in medicinal chemistry, with approximately 20% of all registered pharmaceuticals containing fluorine. nih.gov Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—allow for the fine-tuning of a molecule's steric profile, metabolic stability, lipophilicity, and binding affinity. encyclopedia.pubbenthamscience.com

In chemical synthesis, fluorinated anilines serve as versatile intermediates for producing a wide array of products, including pharmaceuticals, agrochemicals like herbicides, and advanced materials. nih.gov For instance, the copolymerization of aniline with fluoroaniline (B8554772) monomers can yield polymers with enhanced thermal stability and solubility. researchgate.net The synthesis of these derivatives has evolved from traditional methods, which often required harsh conditions, to more sophisticated and environmentally benign techniques such as catalytic hydrogenation and electrochemical fluorination. In medicinal chemistry, these compounds are integral building blocks for drugs targeting a range of conditions, from central nervous system disorders to infectious diseases and cancer. ontosight.ai

Rationale for Academic Investigation of 2-Chloro-4-(3-fluoro-benzyloxy)aniline and its Structural Analogues

The academic and industrial interest in 2-Chloro-4-(3-fluoro-benzyloxy)aniline stems from the strategic combination of its structural motifs. Each component of the molecule—the aryl ether linkage, the halogen substituents, and the aniline core—is significant in the design of bioactive compounds.

Halogen substitution is a powerful tool for modulating the electronic properties and reactivity of organic molecules. The high electronegativity of halogens creates a polar carbon-halogen (C-X) bond, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. savemyexams.com This property is fundamental to many substitution reactions used in organic synthesis. savemyexams.commsu.edu

Fluorine, in particular, has a profound impact on molecular interactions. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which often enhances the metabolic stability of a drug by blocking sites susceptible to oxidative metabolism. encyclopedia.pub Despite its high electronegativity, fluorine is a poor hydrogen bond acceptor but can participate in other weak interactions, such as dipole-dipole and orthogonal multipolar interactions with carbonyl groups or aromatic systems. nih.govacs.org The introduction of fluorine can significantly alter a molecule's lipophilicity, which in turn affects its absorption, distribution, and ability to cross biological membranes. encyclopedia.pubbenthamscience.com The distinct effects of different halogens are crucial considerations in drug design.

Table 2: Comparison of Halogen Properties in a Molecular Context

| Property | Fluorine (F) | Chlorine (Cl) | Bromine (Br) | Iodine (I) |

|---|---|---|---|---|

| Electronegativity (Pauling Scale) | 3.98 | 3.16 | 2.96 | 2.66 |

| Van der Waals Radius (Å) | 1.47 | 1.75 | 1.85 | 1.98 |

| C-X Bond Strength (kcal/mol in CH₃-X) | 108 | 81 | 70 | 57 |

| Reactivity in Substitution Reactions | High vedantu.commt.com | Moderate | Moderate | Low vedantu.com |

| Leaving Group Ability | Poor | Good | Better | Best msu.edu |

The 2-Chloro-4-(3-fluoro-benzyloxy)aniline structure is highly relevant to the field of quinazoline-based medicinal chemistry. The 4-anilinoquinazoline (B1210976) scaffold is the foundation for a major class of anticancer drugs known as Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs). nih.govresearchgate.net In these inhibitors, the substituted aniline moiety projects into the ATP-binding pocket of the EGFR kinase, and the nature and position of the substituents on the aniline ring are critical determinants of binding affinity and selectivity. researchgate.net

A structural isomer of the title compound, 3-Chloro-4-(3-fluorobenzyloxy)aniline (B131394), is a known intermediate in the synthesis of Lapatinib, a dual EGFR and HER2 TKI. pharmaffiliates.com This direct relationship highlights the importance of chloro- and fluoro-benzyloxy-substituted anilines as key building blocks for this class of therapeutics. The specific substitution pattern of 2-Chloro-4-(3-fluoro-benzyloxy)aniline—with its chlorine atom at the 2-position and the 3-fluorobenzyloxy group at the 4-position—represents a deliberate design choice aimed at optimizing interactions within the kinase binding site. The benzyloxy group can occupy hydrophobic regions of the pocket, while the halogen atoms can form specific contacts and modulate the electronic character of the aniline ring to enhance potency. Quinazoline (B50416) derivatives possess a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties, making them a privileged scaffold in drug discovery. rsc.orgmdpi.com

Table 3: Examples of Approved Drugs Featuring the Anilino-Quinazoline Scaffold

| Drug Name | Target(s) | Therapeutic Area |

|---|---|---|

| Gefitinib | EGFR | Non-Small Cell Lung Cancer |

| Erlotinib | EGFR | Non-Small Cell Lung Cancer, Pancreatic Cancer |

| Lapatinib | EGFR, HER2 | HER2-Positive Breast Cancer |

| Afatinib | EGFR, HER2, HER4 | Non-Small Cell Lung Cancer |

| Osimertinib | EGFR (including T790M mutation) | Non-Small Cell Lung Cancer |

特性

IUPAC Name |

2-chloro-4-[(3-fluorophenyl)methoxy]aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClFNO/c14-12-7-11(4-5-13(12)16)17-8-9-2-1-3-10(15)6-9/h1-7H,8,16H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTOOFJHPCPQRAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)COC2=CC(=C(C=C2)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro 4 3 Fluoro Benzyloxy Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-Chloro-4-(3-fluoro-benzyloxy)aniline, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments is essential for a complete assignment of its structure.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, type, and connectivity of protons in a molecule. The spectrum of 2-Chloro-4-(3-fluoro-benzyloxy)aniline is expected to exhibit distinct signals corresponding to the aromatic protons of both the aniline (B41778) and the fluorobenzyl rings, the benzylic methylene (B1212753) protons, and the amine protons.

The aromatic region of the spectrum would be complex due to the substitution patterns on both rings. The protons on the chloro-substituted aniline ring are anticipated to show a characteristic splitting pattern influenced by their neighboring protons. Similarly, the protons on the fluoro-substituted benzyl (B1604629) ring will display coupling to each other and long-range coupling to the fluorine atom. The benzylic protons are expected to appear as a singlet, as they lack adjacent proton neighbors. The amine protons may appear as a broad singlet, and their chemical shift can be influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Data for 2-Chloro-4-(3-fluoro-benzyloxy)aniline

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H (Aniline Ring) | 6.8 - 7.2 | Multiplet | - |

| Aromatic-H (Fluorobenzyl Ring) | 7.0 - 7.4 | Multiplet | - |

| -CH₂- (Benzylic) | ~5.0 | Singlet | - |

Note: The predicted chemical shifts are based on typical values for similar structural motifs and may vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy is a powerful tool for elucidating the carbon framework of a molecule. Each unique carbon atom in 2-Chloro-4-(3-fluoro-benzyloxy)aniline is expected to produce a distinct signal in the ¹³C NMR spectrum.

The spectrum would show signals for the twelve aromatic carbons and one aliphatic carbon (the benzylic methylene group). The chemical shifts of the aromatic carbons are influenced by the attached substituents. For instance, the carbon atom bonded to the oxygen will be shifted downfield, while the carbons attached to the chlorine and fluorine atoms will also exhibit characteristic shifts. The carbon-fluorine coupling can also be observed in the ¹³C NMR spectrum, providing further structural confirmation.

Table 2: Predicted ¹³C NMR Data for 2-Chloro-4-(3-fluoro-benzyloxy)aniline

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-O (Aniline Ring) | 150 - 155 |

| C-Cl (Aniline Ring) | 120 - 125 |

| C-F (Fluorobenzyl Ring) | 160 - 165 (d, ¹JCF ≈ 245 Hz) |

| Aromatic C-H & C-C | 110 - 140 |

Note: The predicted chemical shifts are approximate and coupling constants for C-F are typical values.

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique that provides specific information about the chemical environment of fluorine atoms in a molecule. For 2-Chloro-4-(3-fluoro-benzyloxy)aniline, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom on the benzyl ring. The chemical shift of this signal is indicative of its electronic environment. Furthermore, the signal may exhibit coupling to nearby protons, which can be observed in the proton-coupled ¹⁹F NMR spectrum.

The chemical shift of the fluorine atom is typically reported relative to a standard such as trifluorotoluene. For a fluorine atom on a benzene (B151609) ring, the chemical shift is influenced by the nature and position of other substituents.

Table 3: Predicted ¹⁹F NMR Data for 2-Chloro-4-(3-fluoro-benzyloxy)aniline

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|

Note: The predicted chemical shift is relative to CFCl₃ and can vary based on the reference standard and solvent.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 2-Chloro-4-(3-fluoro-benzyloxy)aniline, COSY would be crucial for establishing the connectivity of the protons on both the aniline and the fluorobenzyl aromatic rings. Cross-peaks in the COSY spectrum would indicate which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon it is attached to. This allows for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary (non-protonated) carbons and for connecting different fragments of the molecule. For instance, an HMBC correlation between the benzylic protons and the carbons of both aromatic rings would confirm the benzyloxy linkage.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental formula. nih.govnih.gov For 2-Chloro-4-(3-fluoro-benzyloxy)aniline (C₁₃H₁₁ClFNO), the exact mass can be calculated based on the most abundant isotopes of its constituent elements.

The HRMS analysis would be expected to yield a molecular ion peak corresponding to the calculated exact mass, confirming the elemental composition of the compound. The high mass accuracy of this technique allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

Table 4: Calculated Exact Mass for 2-Chloro-4-(3-fluoro-benzyloxy)aniline

| Molecular Formula | Calculated Exact Mass [M+H]⁺ |

|---|

The observation of a molecular ion peak at this exact mass in the HRMS spectrum would provide strong evidence for the proposed structure of 2-Chloro-4-(3-fluoro-benzyloxy)aniline.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of a compound by generating intact molecular ions. For 2-Chloro-4-(3-fluoro-benzyloxy)aniline (C₁₃H₁₁ClFNO), with a molecular weight of approximately 251.68 g/mol , the ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 252.69. Depending on the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl), a characteristic isotopic pattern would be observed, with a peak for the [M+H]⁺ ion containing ³⁷Cl appearing at m/z 254.69, with a relative intensity of about one-third of the main peak. The detection of this molecular ion peak and its isotopic pattern would confirm the molecular formula of the synthesized compound.

Table 1: Expected ESI-MS Data for 2-Chloro-4-(3-fluoro-benzyloxy)aniline

| Ion | Expected m/z |

|---|---|

| [M+H]⁺ (with ³⁵Cl) | ~252.69 |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FTIR and Raman techniques, provides detailed information about the functional groups and vibrational modes within a molecule.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups. For 2-Chloro-4-(3-fluoro-benzyloxy)aniline, characteristic absorption bands would be expected. For instance, studies on similar chloro-aniline derivatives show distinct vibrational frequencies that can be extrapolated. The N-H stretching vibrations of the primary amine group would likely appear in the range of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C-O-C ether linkage would produce strong stretching bands in the region of 1250-1000 cm⁻¹. Furthermore, the C-Cl and C-F stretching vibrations would be observed in the lower frequency "fingerprint" region, typically below 800 cm⁻¹ and around 1200-1000 cm⁻¹ respectively.

Table 2: Expected FTIR Vibrational Frequencies for 2-Chloro-4-(3-fluoro-benzyloxy)aniline

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Amine) | 3300 - 3500 |

| Aromatic C-H Stretch | > 3000 |

| C-O-C Stretch (Ether) | 1000 - 1250 |

| C-F Stretch | 1000 - 1200 |

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the Raman spectrum of 2-Chloro-4-(3-fluoro-benzyloxy)aniline, the aromatic ring vibrations would be prominent. The symmetric stretching of the benzene rings would likely produce strong bands. Analysis of related compounds suggests that the C-Cl and C-F bonds would also exhibit characteristic Raman shifts. The combination of FTIR and Raman data would allow for a comprehensive assignment of the vibrational modes of the molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 2-Chloro-4-(3-fluoro-benzyloxy)aniline |

| 3-Chloro-4-(3-fluoro-benzyloxy)aniline |

Computational Chemistry and Theoretical Investigations of 2 Chloro 4 3 Fluoro Benzyloxy Aniline

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict a wide range of molecular properties with a favorable balance of accuracy and computational cost. Calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to solve the Schrödinger equation approximately. nih.gov

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles to find the conformation with the lowest potential energy. nanobioletters.com For 2-Chloro-4-(3-fluoro-benzyloxy)aniline, key structural parameters include the planarity of the aniline (B41778) ring, the orientation of the amino group, and the rotational freedom around the ether linkage.

Table 1: Illustrative Optimized Geometrical Parameters for 2-Chloro-4-(3-fluoro-benzyloxy)aniline (Calculated via DFT/B3LYP) This table presents hypothetical data based on typical results for similar aromatic compounds.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-Cl | 1.75 Å |

| Bond Length | C-N (aniline) | 1.39 Å |

| Bond Length | C-O (ether) | 1.37 Å |

| Bond Length | O-CH₂ (ether) | 1.43 Å |

| Bond Length | C-F | 1.36 Å |

| Bond Angle | C-C-Cl | 121.5° |

| Bond Angle | C-O-CH₂ | 118.0° |

| Dihedral Angle | C-C-O-CH₂ | 175.0° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. researchgate.netscience.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a large gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. researchgate.netnih.gov

For 2-Chloro-4-(3-fluoro-benzyloxy)aniline, the HOMO is expected to be localized primarily on the electron-rich aniline ring and the amino group, while the LUMO may be distributed across the aromatic systems. researchgate.net The energy gap helps to explain the charge transfer interactions that can occur within the molecule. nih.gov From the HOMO and LUMO energies, various quantum chemical descriptors like chemical hardness, potential, and electrophilicity can be calculated to further quantify reactivity. researchgate.netnih.gov

Table 2: Calculated Quantum Chemical Descriptors This table contains representative values for illustrative purposes.

| Descriptor | Formula | Typical Value |

|---|---|---|

| HOMO Energy | E_HOMO | -5.8 eV |

| LUMO Energy | E_LUMO | -0.9 eV |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 4.9 eV |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.45 eV |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -3.35 eV |

| Electrophilicity Index (ω) | μ² / (2η) | 2.29 eV |

The Molecular Electrostatic Potential Surface (MESP) provides a visual representation of the charge distribution across a molecule. chemrxiv.org It is mapped onto the electron density surface, using a color scale to indicate regions of varying electrostatic potential. walisongo.ac.idyoutube.com MESP is an invaluable tool for predicting sites of electrophilic and nucleophilic attack. nih.gov

In the MESP map of 2-Chloro-4-(3-fluoro-benzyloxy)aniline, electron-rich regions (typically colored red) with negative potential are expected around the electronegative nitrogen, oxygen, and fluorine atoms. These sites are susceptible to electrophilic attack. Conversely, electron-deficient regions (colored blue) with positive potential are anticipated around the hydrogen atoms of the amino group, indicating sites prone to nucleophilic attack. nih.govresearchgate.net The map provides a holistic view of the molecule's polarity and its potential interaction sites. walisongo.ac.id

DFT calculations are widely used to predict various spectroscopic properties, providing a powerful means to interpret and verify experimental data. researchgate.netnih.gov

Vibrational Spectroscopy (IR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net These calculated frequencies are often scaled by a specific factor to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental FT-IR and FT-Raman spectra. nih.gov Analysis of the potential energy distribution (PED) allows for the unambiguous assignment of specific vibrational modes to corresponding spectral bands. nih.gov

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is employed to calculate the electronic transitions between molecular orbitals. nih.gov This allows for the prediction of the maximum absorption wavelengths (λmax) in the UV-Vis spectrum, which correspond to transitions such as π → π* within the aromatic rings.

Nuclear Magnetic Resonance (NMR): The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the isotropic chemical shifts (δ) of ¹H and ¹³C nuclei. researchgate.net The predicted chemical shifts are typically referenced against a standard (e.g., Tetramethylsilane, TMS) and show good correlation with experimental NMR spectra, aiding in the structural elucidation of the molecule. nih.gov

Table 3: Comparison of Predicted and Hypothetical Experimental Spectroscopic Data This table is for illustrative purposes to show how theoretical and experimental data are compared.

| Spectrum | Feature | Predicted Value | Hypothetical Experimental Value |

|---|---|---|---|

| FT-IR | N-H stretch | 3450 cm⁻¹ | 3445 cm⁻¹ |

| FT-IR | C-O-C stretch | 1255 cm⁻¹ | 1250 cm⁻¹ |

| FT-Raman | C-Cl stretch | 710 cm⁻¹ | 705 cm⁻¹ |

| UV-Vis | λmax | 295 nm | 298 nm |

| ¹³C NMR | C-Cl | 128.5 ppm | 128.2 ppm |

| ¹H NMR | -NH₂ | 5.10 ppm | 5.05 ppm |

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, revealing how the molecule moves, flexes, and changes its conformation in response to its environment (e.g., in a solvent). nih.gov

For 2-Chloro-4-(3-fluoro-benzyloxy)aniline, MD simulations can explore its conformational landscape more exhaustively than static DFT calculations. Key metrics analyzed during an MD simulation include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the molecule's backbone atoms over time from a reference structure, indicating the stability of the simulation and whether the molecule has reached an equilibrium state. nih.govresearchgate.net

Root Mean Square Fluctuation (RMSF): This metric identifies which parts of the molecule are the most flexible by measuring the fluctuation of individual atoms around their average positions. nih.gov For this molecule, higher RMSF values would be expected for the flexible benzyl (B1604629) ether tail compared to the more rigid chloroaniline core.

MD simulations are essential for understanding how molecular flexibility influences properties and interactions, providing a more realistic picture of the molecule's behavior than static models alone. ajchem-a.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a molecule and a specific property of interest. While often used for biological activity, QSAR can also model physicochemical properties. The focus here is on the structural motif itself.

The descriptors calculated via DFT serve as the foundation for QSAR models. These descriptors quantify various aspects of the molecule's structure and electronics. For the 2-Chloro-4-(3-fluoro-benzyloxy)aniline structural motif, relevant descriptors would include:

Electronic Descriptors: HOMO and LUMO energies, the HOMO-LUMO gap, dipole moment, and Mulliken atomic charges. researchgate.net

Steric/Topological Descriptors: Molecular weight, surface area, and volume.

MESP-derived Descriptors: Values of the electrostatic potential at specific points on the molecular surface.

By building a statistical model (e.g., using multiple linear regression) that correlates these descriptors with an observable property across a series of related molecules, a QSAR equation can be developed. This model can then be used to predict the properties of new, unsynthesized compounds that share the same structural motif, guiding the design of molecules with desired characteristics.

Table of Compounds Mentioned

| Compound Name |

|---|

| 2-Chloro-4-(3-fluoro-benzyloxy)aniline |

| Tetramethylsilane |

Molecular Docking and Ligand-Target Interaction Analysis

Information regarding molecular docking studies specifically involving 2-Chloro-4-(3-fluoro-benzyloxy)aniline is not available in published scientific literature. Such studies are crucial for understanding the potential binding of a ligand to a protein target, which is a foundational step in computational drug design.

There are no available predictions or characterizations of the binding affinity—often reported in units such as kcal/mol—for 2-Chloro-4-(3-fluoro-benzyloxy)aniline with any specific biological target. The interaction patterns, which would describe the precise orientation and conformation of the compound within a protein's active site, remain uncharacterized in public research databases.

A detailed analysis of the non-covalent interactions that would govern the binding of 2-Chloro-4-(3-fluoro-benzyloxy)aniline is contingent on molecular docking simulations. Without these simulations, there is no data identifying the specific amino acid residues that might form hydrogen bonds, hydrophobic interactions, or pi-stacking interactions with the compound. These interactions are fundamental to the stability of a ligand-protein complex and are essential for predicting a compound's efficacy and specificity.

Mechanistic Studies of Biological Interactions of Benzyloxyaniline Derivatives in Vitro/biochemical

Investigations into Enzyme Inhibition Mechanisms (e.g., Kinase Assays, MAO-B)

Research into the enzymatic inhibition mechanisms of benzyloxyaniline derivatives has been a key area of investigation. The primary focus has been on their role as kinase inhibitors, given that the 2-chloro-4-(3-fluoro-benzyloxy)aniline structure is a component of potent inhibitors of epidermal growth factor receptor (EGFR) and ErbB-2 (also known as HER2) tyrosine kinases.

A series of pyrimidine (B1678525) derivatives incorporating the 2-chloro-4-(3-fluoro-benzyloxy)aniline scaffold have been synthesized and evaluated for their inhibitory activity against EGFR and ErbB-2 kinases in cell-free assays. nih.gov Several of these compounds demonstrated significant potency, with IC50 values in the nanomolar range.

Notably, compounds where the pyrimidine ring was further substituted at the 6-position with various phenoxy moieties showed dual inhibition of both EGFR and ErbB-2. For instance, the derivative 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-acrylamidophenoxy)pyrimidine exhibited IC50 values of 37 nM and 29 nM against EGFR and ErbB-2, respectively. nih.gov Another derivative, 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-cyanoacetamidophenoxy)pyrimidine, also showed potent inhibition with IC50 values of 48 nM for EGFR and 38 nM for ErbB-2. nih.gov The data for several key derivatives are summarized in the table below. nih.gov

| Compound Name | EGFR IC50 (nM) | ErbB-2 IC50 (nM) |

|---|---|---|

| 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-acrylamidophenoxy)pyrimidine | 37 | 29 |

| 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-cyanoacetamidophenoxy)pyrimidine | 48 | 38 |

| 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-{3-[6-(4-amino)pyrimidinyl]amino) phenoxy}pyrimidine | 61 | 42 |

| 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-phenoxyacetamidophenoxy)pyrimidine | 65 | 79 |

No specific studies determining the Ki values for 2-Chloro-4-(3-fluoro-benzyloxy)aniline or its direct derivatives in cell-free systems were identified in the reviewed literature. Similarly, there is no available information regarding the inhibition of other enzymes, such as Monoamine Oxidase B (MAO-B), by this specific compound or its close analogs.

Based on the available scientific literature, there have been no specific studies conducted on the analysis of binding kinetics or allosteric modulation for 2-Chloro-4-(3-fluoro-benzyloxy)aniline or its immediate derivatives.

Receptor Binding Studies

No specific receptor binding studies for 2-Chloro-4-(3-fluoro-benzyloxy)aniline have been reported in the public scientific domain. Research has primarily focused on the enzymatic activity of its derivatives rather than direct receptor interactions.

Interactions with Specific Protein Targets and Their Biochemical Consequences

The primary protein targets identified for derivatives of 2-Chloro-4-(3-fluoro-benzyloxy)aniline are the tyrosine kinases EGFR and ErbB-2. nih.gov The biochemical consequence of this interaction is the inhibition of the kinase activity of these receptors. This, in turn, blocks the downstream signaling pathways that are dependent on the phosphorylation of tyrosine residues by these enzymes, which are known to be critical in cell proliferation and survival. nih.gov

Cellular Pathway Perturbation Analysis (e.g., perturbation of Fe-homeostasis)

There is no information available in the scientific literature regarding the perturbation of specific cellular pathways, such as iron homeostasis, by 2-Chloro-4-(3-fluoro-benzyloxy)aniline or its derivatives.

Elucidation of Molecular Pathways Affected by Compound or Derivative Exposure (in vitro cellular models)

The molecular pathways affected by derivatives of 2-Chloro-4-(3-fluoro-benzyloxy)aniline have been elucidated through their antiproliferative activities in cancer cell lines that overexpress the target kinases. In vitro studies on human epidermoid carcinoma A431 cells, which have high levels of EGFR, and SKOV-3 ovarian cancer cells, which overexpress ErbB-2, have shown that these compounds can inhibit cell growth. nih.gov

For example, 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-acrylamidophenoxy)pyrimidine demonstrated potent antiproliferative activity with IC50 values of 3.25 µM in A431 cells and 0.89 µM in SKOV-3 cells. nih.gov Similarly, 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-{3-[6-(4-amino)pyrimidinyl]amino) phenoxy}pyrimidine also showed strong antiproliferative effects, with IC50 values of 4.24 µM and 0.71 µM in A431 and SKOV-3 cells, respectively. nih.gov These findings indicate that the primary molecular pathway affected by these derivatives is the inhibition of EGFR and ErbB-2 signaling, leading to a reduction in cancer cell proliferation. nih.gov A docking study also suggested a possible binding model for these compounds within the kinase domain of the receptors. nih.gov

Advanced Applications in Organic Synthesis and Pharmaceutical Science Research Beyond Basic Intermediate Role

Versatile Building Block in the Construction of Complex Heterocyclic Systems

The chemical compound 2-Chloro-4-(3-fluoro-benzyloxy)aniline serves as a pivotal intermediate in the synthesis of various complex heterocyclic systems that are of significant interest in medicinal chemistry. Its unique substitution pattern, featuring a chloro group, a fluoro-substituted benzyloxy moiety, and an aniline (B41778) functional group, provides a versatile scaffold for the construction of diverse molecular architectures with a wide range of biological activities.

Quinazoline-Based Scaffolds

Quinazoline (B50416) derivatives are a prominent class of heterocyclic compounds known for their broad spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. The aniline moiety of 2-Chloro-4-(3-fluoro-benzyloxy)aniline is a key component in the synthesis of 4-anilinoquinazoline (B1210976) scaffolds, which are central to the development of numerous targeted cancer therapies. mdpi.comarkat-usa.org

This compound is a crucial starting material in the synthesis of Lapatinib, a dual tyrosine kinase inhibitor targeting both the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). The synthesis involves the reaction of 2-Chloro-4-(3-fluoro-benzyloxy)aniline with a suitable quinazoline precursor. pharmaffiliates.com Furthermore, this aniline derivative has been utilized in the creation of novel 2-chloro-4-anilino-quinazoline derivatives designed as dual inhibitors of EGFR and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both of which are validated targets in cancer therapy. nih.gov The combination of inhibiting both pathways may offer synergistic antitumor activity and help in preventing the development of resistance. nih.gov

Research has also focused on synthesizing various 4-anilinoquinazoline derivatives with substitutions at the 2-position, which have demonstrated promising in vitro anticancer activity. mdpi.com The versatility of the quinazoline scaffold allows for extensive structure-activity relationship (SAR) studies, where modifications to the aniline portion, such as those provided by 2-Chloro-4-(3-fluoro-benzyloxy)aniline, are critical in modulating the biological activity and selectivity of the resulting compounds. nih.govnih.gov

| Target Scaffold | Key Reaction | Significance | Reference |

| 4-Anilinoquinazolines | Nucleophilic substitution | Core of many anticancer agents | mdpi.com |

| Lapatinib | Reaction with quinazoline precursor | Dual EGFR/HER2 inhibitor | pharmaffiliates.com |

| Dual EGFR/VEGFR-2 Inhibitors | Synthesis of 2-chloro-4-anilino-quinazolines | Potential for synergistic antitumor effects | nih.gov |

Thienopyrimidine Derivatives

Thienopyrimidines, which are structurally related to purine (B94841) bases, are another class of heterocyclic compounds with significant therapeutic potential, particularly as anti-infective agents. nih.gov The synthesis of thienopyrimidine derivatives often involves the construction of the pyrimidine (B1678525) ring onto a pre-existing thiophene (B33073) core or vice-versa. While direct examples of 2-Chloro-4-(3-fluoro-benzyloxy)aniline in thienopyrimidine synthesis are not extensively detailed in the provided context, the general synthetic strategies for thienopyrimidines often utilize aniline derivatives.

The primary amino group of anilines can participate in condensation reactions with functionalized thiophenes to form the pyrimidine ring. For instance, an amino-thiophene derivative can react with a reagent that provides the remaining atoms of the pyrimidine ring, or an aniline can be used to introduce a substituted amino group at a specific position on a pre-formed thienopyrimidine core. The structural features of 2-Chloro-4-(3-fluoro-benzyloxy)aniline make it a candidate for incorporation into such synthetic schemes to generate novel thienopyrimidine-based compounds for biological evaluation.

Anilino-Naphthoquinones

Anilino-naphthoquinones are a class of compounds that have garnered attention for their potential as anticancer agents, with some derivatives showing potent inhibitory activity against EGFR tyrosine kinase. nih.gov The synthesis of these compounds typically involves the reaction of an aniline derivative with a 1,4-naphthoquinone (B94277) precursor. nih.govsemanticscholar.org

Specifically, 2-anilino-3-chloro-1,4-naphthoquinones can be synthesized through the nucleophilic substitution reaction between an aniline and 2,3-dichloro-1,4-naphthoquinone. semanticscholar.orgscielo.br The use of 2-Chloro-4-(3-fluoro-benzyloxy)aniline in this reaction would lead to the formation of a novel anilino-naphthoquinone derivative bearing the distinct 3-fluoro-benzyloxy moiety. The electronic and steric properties of this substituent can significantly influence the biological activity and target-binding affinity of the resulting molecule. The exploration of such derivatives contributes to the understanding of the structure-activity relationships within this class of compounds and the development of more potent and selective anticancer agents. nih.gov

Benzimidazole (B57391) and Other Bioactive Heterocycles

Benzimidazole is a privileged heterocyclic scaffold found in numerous FDA-approved drugs and biologically active compounds. researchgate.net The synthesis of benzimidazoles can be achieved through various methods, often involving the condensation of an ortho-phenylenediamine derivative with a carboxylic acid or its equivalent. While 2-Chloro-4-(3-fluoro-benzyloxy)aniline is not a direct precursor in the classical benzimidazole synthesis, its structural motifs can be incorporated into more complex molecules that contain a benzimidazole core.

For example, aniline derivatives are used in the synthesis of various bioactive heterocycles. The reactivity of the amino group allows for its participation in a wide range of cyclization and condensation reactions to form diverse heterocyclic systems. The presence of the chloro and fluoro-substituted benzyloxy groups on the aniline ring of 2-Chloro-4-(3-fluoro-benzyloxy)aniline can be exploited to modulate the physicochemical properties and biological activity of the resulting heterocyclic compounds.

Scaffold for Combinatorial Library Synthesis and High-Throughput Screening

Combinatorial chemistry, coupled with high-throughput screening (HTS), has become a cornerstone of modern drug discovery, enabling the rapid synthesis and evaluation of large numbers of diverse chemical compounds. nih.gov The goal is to identify "hits"—compounds that exhibit a desired biological activity against a specific target.

2-Chloro-4-(3-fluoro-benzyloxy)aniline, with its reactive amino group and distinct substitution pattern, is an excellent building block for the creation of combinatorial libraries. The amino group can be readily derivatized through a variety of chemical reactions, such as acylation, sulfonylation, and reductive amination, to introduce a wide range of chemical diversity.

These libraries can be designed to explore the structure-activity relationships around a particular pharmacophore or to create a diverse collection of compounds for screening against a panel of biological targets. The libraries can be synthesized using either solid-phase or solution-phase parallel synthesis techniques. researchgate.net The resulting compounds are then screened using automated HTS methods to identify those with interesting biological profiles. nih.gov The structural information from the "hits" can then be used to design more focused libraries for lead optimization.

| Library Type | Synthesis Approach | Screening Method | Outcome |

| Focused Library | Parallel Synthesis | Target-based HTS | Structure-Activity Relationship (SAR) data |

| Diverse Library | Split-mix Synthesis | Phenotypic Screening | Identification of novel "hits" |

Use in Prodrug Design and Conjugation Strategies (e.g., for targeted delivery research)

Prodrug design is a valuable strategy employed in drug development to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug molecule. nih.gov A prodrug is a bioreversible, inactive derivative of a drug that undergoes enzymatic or chemical conversion in the body to release the active parent drug. nih.gov This approach can be used to improve solubility, increase permeability, enhance site-specific delivery, and overcome rapid metabolism. nih.gov

The aniline functional group of 2-Chloro-4-(3-fluoro-benzyloxy)aniline can be utilized as a handle for conjugation in prodrug design. For instance, the amino group could be acylated with a promoiety that improves the water solubility of a lipophilic drug. This promoiety would then be cleaved in vivo to release the active compound.

Furthermore, in the context of targeted drug delivery, 2-Chloro-4-(3-fluoro-benzyloxy)aniline could be incorporated into a larger molecule that is conjugated to a targeting ligand. This ligand could be an antibody, peptide, or small molecule that specifically recognizes a receptor that is overexpressed on the surface of cancer cells. This targeted approach aims to deliver the cytotoxic payload selectively to the tumor site, thereby minimizing off-target toxicity. The linker connecting the targeting ligand to the drug is a critical component of the conjugate and is often designed to be cleaved under specific conditions found in the tumor microenvironment, such as low pH or the presence of certain enzymes.

The development of long-acting drug delivery systems is another area where prodrug strategies are being explored. nih.gov By conjugating a drug to a promoiety that enables its formulation into a long-acting delivery system, the dosing frequency can be reduced, leading to improved patient compliance. nih.govrsc.org The versatile chemistry of 2-Chloro-4-(3-fluoro-benzyloxy)aniline makes it a valuable component for research in these advanced drug delivery strategies.

Precursor for Advanced Fluoroorganic Materials (non-therapeutic)

While "2-Chloro-4-(3-fluoro-benzyloxy)aniline" is recognized for its role as an intermediate in pharmaceutical synthesis, its molecular architecture also suggests potential as a valuable monomer for the creation of advanced fluoroorganic materials for non-therapeutic applications. The unique combination of a reactive aniline group, a halogenated aromatic core, and a flexible benzyloxy ether linkage provides a versatile platform for designing polymers with tailored properties. These materials could find use in specialty electronics, optical films, and high-performance coatings where specific thermal, dielectric, and solubility characteristics are required.

The primary route to leveraging this compound in materials science would be through polymerization reactions that utilize the amine functional group. As an aromatic diamine precursor (following a suitable synthetic modification to introduce a second amine group) or as a monofunctional aniline derivative to control polymer chain length and properties, it could be incorporated into various polymer backbones.

One of the most promising applications for aniline derivatives, particularly those containing fluorine, is in the synthesis of high-performance polyimides. rsc.orgmdpi.commdpi.comrsc.org Polyimides are a class of polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. The incorporation of fluorine atoms into the polymer structure can further enhance these properties. For instance, fluorinated polyimides often exhibit lower dielectric constants, reduced moisture absorption, and improved optical transparency compared to their non-fluorinated counterparts. rsc.orgmdpi.commdpi.com

The synthesis of polyimides typically involves the polycondensation reaction between a diamine and a dianhydride. In a hypothetical scenario, a diamine analogue of "2-Chloro-4-(3-fluoro-benzyloxy)aniline" could be reacted with various aromatic dianhydrides to produce a range of fluorinated polyimides with distinct properties. The presence of the chloro, fluoro, and benzyloxy groups on the aniline monomer would be expected to influence the final properties of the polymer.

The bulky benzyloxy group could enhance the solubility of the resulting polyimide, a common challenge in the processing of these high-performance polymers. rsc.orgrsc.org Improved solubility allows for easier processing and casting of thin films, which is crucial for applications in microelectronics and optics. The fluorine atom on the benzyloxy group, along with the chlorine atom on the aniline ring, would contribute to a lower dielectric constant and reduced water uptake, properties that are highly desirable for insulating materials in electronic components. mdpi.com

Below is an interactive data table illustrating the hypothetical properties of a polyimide synthesized from a diamine derivative of "2-Chloro-4-(3-fluoro-benzyloxy)aniline" and a common dianhydride, such as 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA). The projected data is based on general trends observed in fluorinated polyimides. rsc.orgmdpi.commdpi.comrsc.org

| Property | Projected Value | Significance in Fluoroorganic Materials |

|---|---|---|

| Glass Transition Temperature (Tg) | 250-300 °C | Indicates high thermal stability, suitable for high-temperature applications. |

| Dielectric Constant (at 1 MHz) | 2.5 - 3.0 | Low value is critical for interlayer dielectrics in integrated circuits to reduce signal delay. |

| Water Absorption | < 0.5% | Low moisture uptake ensures stable dielectric properties in varying humidity. |

| Solubility | Soluble in common organic solvents (e.g., NMP, DMAc) | Facilitates solution-based processing for film and coating fabrication. |

| Optical Transparency (%T at 400 nm) | > 85% | Important for applications in optical films and flexible displays. |

Future Research Directions and Unexplored Avenues for 2 Chloro 4 3 Fluoro Benzyloxy Aniline Research

Development of Green Chemistry Approaches for Synthesis

The conventional synthesis of 2-Chloro-4-(3-fluoro-benzyloxy)aniline and its precursors often involves multi-step processes that may utilize hazardous reagents and generate significant waste. Future research should prioritize the development of environmentally benign synthetic routes.

Key areas for investigation include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and reduced energy consumption. nih.gov The ether linkage in the target molecule, for instance, could be formed through a catalyst-free, microwave-assisted SNAr reaction between a substituted phenol (B47542) and an electron-deficient aryl halide. nih.govscilit.com This approach eliminates the need for transition metal catalysts and can often be performed in greener solvents or even under solvent-free conditions. nih.gov

Catalyst-Free and Solvent-Free Reactions: Designing synthetic pathways that minimize or eliminate the use of catalysts and volatile organic solvents is a cornerstone of green chemistry. ijiras.com Research into solid-state reactions or reactions using water as a solvent could provide sustainable alternatives to traditional methods. ijiras.com

Biocatalysis: The use of enzymes (biocatalysis) for specific transformations, such as halogenation or the formation of the aniline (B41778) moiety, offers high selectivity under mild conditions. mdpi.com Exploring halogenating enzymes could provide a green alternative for introducing the chloro- and fluoro-substituents with high regioselectivity. mdpi.com

Alternative Starting Materials: Investigating the synthesis of substituted anilines from abundant and less toxic starting materials, such as cyclohexanones, represents a promising green strategy. researchgate.netbohrium.com Methods involving palladium-catalyzed hydrogen transfer from ethylene (B1197577) could be adapted for this purpose. bohrium.com

| Green Chemistry Approach | Potential Application in Synthesis | Key Advantages |

|---|---|---|

| Microwave-Assisted Synthesis | Formation of the diaryl ether linkage | Reduced reaction time, higher yields, catalyst-free conditions. nih.gov |

| Alternative Solvents | Entire synthetic route | Reduced toxicity and environmental impact (e.g., using water or ethanol). ijiras.com |

| Biocatalysis | Regioselective halogenation | High selectivity, mild reaction conditions, reduced byproducts. mdpi.com |

| Novel Precursors | Synthesis of the aniline core | Use of abundant, low-cost chemicals like cyclohexanones. researchgate.netbohrium.com |

Investigation of Photo- and Electrocatalytic Methodologies for Derivatization

Photo- and electrocatalysis offer unique, mild, and highly selective methods for chemical transformations, providing access to novel derivatives that may be difficult to synthesize using conventional thermal methods. conicet.gov.aracs.org

Photocatalytic Derivatization: Visible-light photocatalysis can be used for a variety of reactions on aniline scaffolds. conicet.gov.ar For example, photocatalytic methods could be employed for the direct C-H functionalization of the aromatic rings of 2-Chloro-4-(3-fluoro-benzyloxy)aniline, allowing for the introduction of various functional groups like perfluoroalkyl chains without pre-functionalization. conicet.gov.ar These reactions often proceed at room temperature and utilize light as a traceless reagent. frontiersin.org

Electrocatalytic Synthesis: Electrocatalysis provides a sustainable alternative to chemical oxidants and reductants. acs.org For instance, an electrocatalytic approach using a polyoxometalate mediator has been shown to be highly selective for the reduction of substituted nitrobenzenes to anilines in aqueous solution at room temperature. acs.org This methodology could be explored for the synthesis of the aniline moiety itself or for other redox-based derivatizations, avoiding harsh chemical reagents.

Advanced In Silico Screening and De Novo Design for Novel Applications

Computational tools are indispensable in modern drug discovery for accelerating the identification of new drug candidates and predicting their biological activities.

Virtual Target Screening: The 2-Chloro-4-(3-fluoro-benzyloxy)aniline scaffold is a core component of many kinase inhibitors. ijcce.ac.ir Virtual Target Screening (VTS) methods can be employed to dock a virtual library of its derivatives against hundreds of protein structures, particularly the human kinome, to predict potential biological targets. acs.org This can help identify novel applications for this scaffold beyond its known targets and predict potential off-target effects early in the discovery process. acs.orgnih.gov

De Novo Design: Ligand-based de novo design software can generate entirely new molecular structures with desired inhibitory activities. rsc.orgresearchgate.net Using 2-Chloro-4-(3-fluoro-benzyloxy)aniline as a starting fragment, these programs can computationally "grow" novel molecules optimized for binding to a specific biological target, such as the ATP-binding site of a particular kinase. rsc.org This approach can lead to the discovery of novel chemotypes with improved potency and selectivity. researchgate.net

Exploration of its Reactivity in Emerging Cross-Coupling Reactions

Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex molecules. acs.orgnih.gov The aniline and chloro- substituents on 2-Chloro-4-(3-fluoro-benzyloxy)aniline make it an ideal substrate for a wide range of these transformations.

C-N Cross-Coupling: The aniline nitrogen can act as a nucleophile in Buchwald-Hartwig amination reactions to couple with various aryl or heteroaryl halides, expanding the molecular complexity. acs.orgrsc.org This is a foundational method for creating the 4-anilinoquinazoline (B1210976) and related structures found in many kinase inhibitors. nih.gov

C-C and C-Heteroatom Coupling: The chlorine atom on the aniline ring serves as a handle for various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. nih.gov This allows for systematic modification of the scaffold to probe structure-activity relationships (SAR).

Novel Catalytic Systems: Research should focus on employing modern, highly efficient catalytic systems, such as those using advanced biarylphosphine ligands or N-heterocyclic carbene (NHC) precatalysts, which often allow for lower catalyst loadings and milder reaction conditions. rsc.orgorganic-chemistry.org The development of copper-catalyzed methods that can operate at room temperature also presents a more sustainable and cost-effective alternative to palladium catalysis for certain transformations. chemrxiv.orgchemrxiv.org

Design and Synthesis of Photoaffinity Probes or Chemical Biology Tools incorporating the Aniline Moiety

To identify the direct biological targets of bioactive compounds derived from this scaffold and to study their interactions in a complex biological system, the development of chemical biology tools is essential.

Photoaffinity Labeling (PAL): Photoaffinity probes are invaluable for covalently capturing and identifying protein targets. rsc.org The aniline moiety of 2-Chloro-4-(3-fluoro-benzyloxy)aniline can be chemically converted into a photo-activatable group, such as an aryl azide. nih.gov Aryl azides, upon UV irradiation, form highly reactive nitrenes that can covalently bind to nearby amino acid residues in a protein's binding pocket. nih.gov

Fluorinated Probes: The presence of fluorine in the parent molecule is advantageous. Fluorinated aryl azides can exhibit altered photochemical properties that may enhance labeling efficiency by disfavoring undesirable intramolecular rearrangements. nih.govnih.gov Alternatively, other photo-activatable groups like trifluoromethyl-phenyldiazirines, which are known for their stability and efficient cross-linking upon activation, could be incorporated into derivatives. nih.govchemrxiv.org These probes would enable the unambiguous identification of both primary and potential off-targets in cell lysates or even in living cells. rsc.org

| Photo-activatable Group | Precursor on Scaffold | Activation Method | Mechanism |

|---|---|---|---|

| Aryl Azide | Aniline (via diazotization) | UV Light (~254-300 nm) | Forms a reactive nitrene intermediate. nih.gov |

| Trifluoromethyl-phenyldiazirine | Attached via synthetic linker | UV Light (~360 nm) | Forms a reactive carbene intermediate. nih.gov |

Mechanistic Understanding of Interactions with Non-Canonical Biological Targets

While derivatives of 2-Chloro-4-(3-fluoro-benzyloxy)aniline are often designed as kinase inhibitors, it is increasingly recognized that these small molecules can interact with a range of "off-targets," some of which may be biologically relevant. nih.govnih.gov

Target Deconvolution: The polypharmacology of kinase inhibitors is common due to the conserved structure of the ATP binding site. nih.gov Future studies should aim to deconvolve the full target landscape of bioactive derivatives. This can be achieved using the photoaffinity probes described above, coupled with advanced proteomic techniques for target identification. asbmb.orgaacrjournals.org

Exploring Non-Kinase Targets: Research has shown that molecules designed as kinase inhibitors can also bind to non-kinase proteins, such as metabolic enzymes (e.g., PDXK), nuclear receptors, and cytochrome P450 enzymes. nih.govnih.gov Investigating these non-canonical interactions is crucial, as they could lead to the discovery of new therapeutic applications or explain unexpected toxicities. Computational methods can also predict such interactions, which can then be validated experimentally. nih.gov

Development of Advanced Analytical Techniques for Characterization of Derivatives in Complex Matrices

To support preclinical and clinical development, robust analytical methods are required to quantify the parent compound and its derivatives or metabolites in complex biological samples.

LC-MS/MS Methods: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for bioanalysis. tandfonline.com Future work should focus on developing and validating highly sensitive and specific LC-MS/MS methods for the determination of 2-Chloro-4-(3-fluoro-benzyloxy)aniline and its key derivatives in matrices such as plasma, urine, and tissue homogenates. nih.govresearchgate.net Such methods are essential for pharmacokinetic (PK) and pharmacodynamic (PD) studies.

Q & A

Basic: What are the optimal synthetic routes for 2-Chloro-4-(3-fluoro-benzyloxy)aniline, and how do reaction conditions influence yield?

Answer:

The compound can be synthesized via a two-step process:

Condensation : React 1-(chloromethyl)-3-fluorobenzene with 2-chloro-4-nitrophenol in the presence of potassium carbonate (K₂CO₃) to form the nitro intermediate.

Reduction : Reduce the nitro group using Fe/NH₄Cl, achieving an 82% overall yield . Alternative methods using phase-transfer catalysts like Bu₄NHSO₄ with Na₂CO₃ and hydrosulfite may yield 51%, highlighting the need for solvent optimization (e.g., methyl tert-butyl ether/water biphasic systems) . Key factors include catalyst selection, temperature control (e.g., 0°C for exothermic steps), and purification via ethyl acetate extraction .

Basic: Which analytical techniques are critical for characterizing 2-Chloro-4-(3-fluoro-benzyloxy)aniline and its intermediates?

Answer:

- TLC : Monitor reaction progress (e.g., nitro reduction) using mobile phases like hexane/ethyl acetate .

- 1H-NMR : Confirm substitution patterns (e.g., benzyloxy protons at δ 5.2–5.4 ppm, aromatic protons in the aniline ring) .

- Melting Point : Validate purity (e.g., intermediates like quinolin-4-ol exhibit m.p. 290–291°C) .

- ESI-MS : Detect molecular ion peaks (e.g., [M+H]⁺ at 375 for heterocyclic derivatives) .

Basic: What safety protocols are essential for handling 2-Chloro-4-(3-fluoro-benzyloxy)aniline?

Answer:

- PPE : Use nitrile gloves, lab coats, and goggles due to skin/eye irritation risks (H315, H319) .

- Ventilation : Work in fume hoods to avoid inhalation (H335) .

- Waste Disposal : Neutralize with dilute HCl before disposal; avoid aqueous release (H400) .

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced: How can conflicting data on the stability of 2-Chloro-4-(3-fluoro-benzyloxy)aniline in environmental matrices be resolved?

Answer:

- Box-Behnken Design : Optimize variables (pH, temperature, catalyst concentration) to model degradation kinetics .

- HPLC-MS : Quantify degradation products (e.g., chloro-fluoro phenolic derivatives) under UV/solar irradiation .

- Statistical Validation : Use ANOVA to identify significant factors (e.g., pH > 7 accelerates hydrolysis) .

Advanced: What mechanistic insights explain the catalytic reduction of the nitro group in 2-Chloro-4-(3-fluoro-benzyloxy)nitrobenzene?

Answer:

- Fe/NH₄Cl System : Fe²⁺ reduces NO₂ to NH₂ via electron transfer, forming Fe³⁺-oxo intermediates. NH₄Cl acts as a proton donor, stabilizing the aniline product .

- Side Reactions : Over-reduction to hydroxylamines can occur if Fe is in excess; stoichiometric control (1:1 Fe/NH₄Cl) minimizes this .

Advanced: How do structural modifications influence the toxicity profile of 2-Chloro-4-(3-fluoro-benzyloxy)aniline?

Answer:

- Metabolite Screening : Incubate with liver microsomes to identify toxic metabolites (e.g., N-hydroxylated derivatives via CYP450) .

- Ames Test : Assess mutagenicity using TA98 strains; fluoro and chloro substituents may intercalate DNA, requiring SAR studies .

- Ecotoxicity : Use Daphnia magna assays to evaluate LC₅₀; log P > 3 suggests bioaccumulation risks .

Advanced: What strategies improve the regioselectivity of benzyloxy group introduction in aromatic systems?

Answer:

- Directed Ortho-Metalation : Use directing groups (e.g., -NO₂) to position benzyloxy groups at C4. Subsequent reduction retains the substitution pattern .

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes, minimizing side products (e.g., di-substituted byproducts) .

Advanced: How can computational modeling predict the reactivity of 2-Chloro-4-(3-fluoro-benzyloxy)aniline in cross-coupling reactions?

Answer:

- DFT Calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., NH₂ group as a directing site) .

- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction activation energy .

Advanced: What are the challenges in quantifying trace amounts of 2-Chloro-4-(3-fluoro-benzyloxy)aniline in biological samples?

Answer:

- SPE-LC/MS/MS : Solid-phase extraction (C18 cartridges) paired with MRM transitions (e.g., m/z 265 → 170) enhances sensitivity .

- Matrix Effects : Use deuterated internal standards (e.g., d₅-aniline) to correct ion suppression in plasma .

Advanced: How do steric and electronic effects of the 3-fluoro-benzyloxy group influence downstream reactivity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。